molecular formula C12H11ClN2OS B12071024 3-Amino-4-(4-methoxyphenyl)thiophene-2-carbonitrile hydrochloride

3-Amino-4-(4-methoxyphenyl)thiophene-2-carbonitrile hydrochloride

Cat. No.: B12071024
M. Wt: 266.75 g/mol
InChI Key: IAKKTLRRDFGBRD-UHFFFAOYSA-N
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Description

    3-Amino-4-(4-methoxyphenyl)thiophene-2-carbonitrile hydrochloride: is a chemical compound with the molecular formula C₁₂H₁₁ClN₂OS. It belongs to the class of thiophene derivatives.

  • Thiophenes are heterocyclic compounds containing a five-membered ring with one sulfur atom and four carbon atoms. The presence of an amino group (NH₂) and a cyano group (CN) in this compound adds functional diversity.
  • This compound may have applications in various fields due to its unique structure and properties.
  • Preparation Methods

      Synthetic Routes: The synthesis of 3-amino-4-(4-methoxyphenyl)thiophene-2-carbonitrile hydrochloride involves several steps. One possible route includes the reaction of a suitable precursor (such as 2-amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile) with hydrochloric acid.

      Reaction Conditions: Specific reaction conditions, solvents, and temperatures are crucial for obtaining high yields.

      Industrial Production: While I don’t have specific industrial production methods, research labs and pharmaceutical companies may optimize the synthesis for large-scale production.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions, but derivatives with modified functional groups are common.

  • Scientific Research Applications

      Chemistry: Researchers may explore its reactivity, stability, and potential as a building block for other compounds.

      Biology and Medicine: Investigate its biological activity, such as antimicrobial or anticancer properties.

      Industry: Evaluate its use in materials science, such as organic electronics or sensors.

  • Mechanism of Action

    • The exact mechanism remains an area of study. It could involve interactions with cellular receptors, enzymes, or metabolic pathways.
    • Researchers would investigate its binding affinity, cellular uptake, and downstream effects.
  • Comparison with Similar Compounds

      Similar Compounds:

      Uniqueness: Highlight the distinct features of 3-amino-4-(4-methoxyphenyl)thiophene-2-carbonitrile hydrochloride compared to these compounds.

    Properties

    Molecular Formula

    C12H11ClN2OS

    Molecular Weight

    266.75 g/mol

    IUPAC Name

    3-amino-4-(4-methoxyphenyl)thiophene-2-carbonitrile;hydrochloride

    InChI

    InChI=1S/C12H10N2OS.ClH/c1-15-9-4-2-8(3-5-9)10-7-16-11(6-13)12(10)14;/h2-5,7H,14H2,1H3;1H

    InChI Key

    IAKKTLRRDFGBRD-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC=C(C=C1)C2=CSC(=C2N)C#N.Cl

    Origin of Product

    United States

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